molecular formula C31H38I6N6O13 B1261920 Ioxaglate meglumine CAS No. 59018-13-2

Ioxaglate meglumine

Cat. No.: B1261920
CAS No.: 59018-13-2
M. Wt: 1464.1 g/mol
InChI Key: HUHDYASLFWQVOL-WZTVWXICSA-N
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Description

Ioxaglate meglumine is a contrast agent used in diagnostic imaging procedures. It is an ionic tri-iodinated benzoate compound that enhances the visibility of internal structures in radiographic imaging by blocking X-rays. This compound is commonly used in angiography, arteriography, arthrography, cholangiography, urography, and computed tomography .

Preparation Methods

Ioxaglate meglumine is prepared by dissolving ioxaglic acid in water for injection, with the aid of meglumine and sodium hydroxide. The solution is then sterilized to ensure it is safe for intravascular use. The final product contains not less than 95.0 percent and not more than 105.0 percent of the labeled amounts of this compound and iodine .

Chemical Reactions Analysis

Ioxaglate meglumine undergoes various chemical reactions, including:

Scientific Research Applications

Ioxaglate meglumine has several scientific research applications:

Mechanism of Action

Ioxaglate meglumine works by blocking X-rays due to the presence of iodine atoms in its structure. When injected into the body, it binds to tissues and enhances the contrast of X-ray images. This allows for better visualization of internal structures during diagnostic imaging procedures. The compound achieves water solubility through ionization, making it an effective contrast agent with low osmolality .

Comparison with Similar Compounds

Ioxaglate meglumine is unique compared to other iodinated contrast agents due to its low osmolality and reduced side effects. Similar compounds include:

Properties

CAS No.

59018-13-2

Molecular Formula

C31H38I6N6O13

Molecular Weight

1464.1 g/mol

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

HUHDYASLFWQVOL-WZTVWXICSA-N

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

59018-13-2

Synonyms

Hexabrix
Ioxaglate
Ioxaglate Meglumine
Ioxaglate Sodium
Ioxaglate, Methylglucamine
Ioxaglic Acid
Ioxaglic Acid Monosodium Salt
Ioxaglic Acid, Calcium Salt (2:1)
Meglumine, Ioxaglate
Methylglucamine Ioxaglate
P-286 (Contrast Media)
P286 (Contrast Media)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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